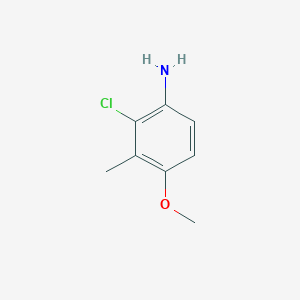

2-Chloro-4-methoxy-3-methylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

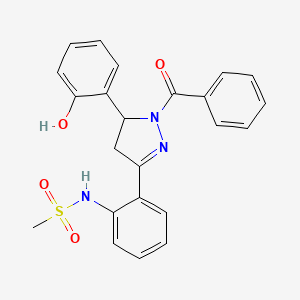

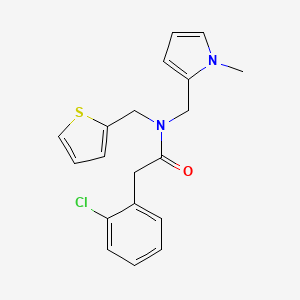

“2-Chloro-4-methoxy-3-methylaniline” is a chemical compound with the molecular formula C7H8ClNO . It is used as a reactant in the preparation of dual inhibitors of CK2 and Pim kinases with antiproliferative activity against cancer cells .

Synthesis Analysis

The synthesis of “2-Chloro-4-methoxy-3-methylaniline” could involve several steps. One synthetic method involves dissolving polysulfide in water, stirring, adding ammonium salts, heating, controlling the temperature to be 30-105 DEG C, adding dropwisely 6-chloro-2-nitrotoluene to perform a reaction .Molecular Structure Analysis

The molecular structure of “2-Chloro-4-methoxy-3-methylaniline” consists of a benzene ring substituted with a chlorine atom, a methoxy group, and a methylamine group .Applications De Recherche Scientifique

Biological Activity and Pharmaceutical Implications

- Antitumorigenic and Antiangiogenic Effects: Research on related estrogen metabolites suggests that compounds with methoxy groups, such as 2-methoxyestradiol derived from catechol estrogens, exhibit antitumorigenic and antiangiogenic effects. These studies highlight the potential of methoxy-substituted anilines in cancer research, particularly in understanding estrogen-induced cancers and exploring novel therapeutic avenues (B. Zhu & A. Conney, 1998).

Environmental Toxicology and Herbicide Research

- Herbicide Toxicity Studies: A scientometric review on the herbicide 2,4-D, a chlorophenoxyacetic acid, provides insights into the toxicology and mutagenicity of herbicides. Although the focus is on 2,4-D, the methodologies and findings can be relevant for researching the environmental impact and toxicological profile of similar compounds, including those with chloro and methoxy groups (Natana Raquel Zuanazzi et al., 2020).

Chemical Synthesis and Industrial Applications

- Synthesis of Pharmaceutical Impurities: Studies focusing on the novel synthesis of pharmaceutical compounds, such as omeprazole and its impurities, reveal the intricate processes involved in creating and isolating specific chemical entities. This research underscores the importance of precise chemical synthesis techniques, which could be applicable to the manufacturing and study of 2-Chloro-4-methoxy-3-methylaniline derivatives for pharmaceutical use (S. Saini et al., 2019).

Safety and Hazards

Mécanisme D'action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-methoxy-3-methylaniline . Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets. Additionally, individual factors, including a person’s age, sex, health status, and genetic makeup, can also influence the compound’s effects.

Propriétés

IUPAC Name |

2-chloro-4-methoxy-3-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-5-7(11-2)4-3-6(10)8(5)9/h3-4H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQLDYNCBJSQCRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-methoxy-3-methylaniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2393172.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(3-methoxyphenyl)sulfanylacetamide](/img/structure/B2393188.png)

![N-(4-chlorophenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2393193.png)

![(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-amine;hydrochloride](/img/structure/B2393195.png)